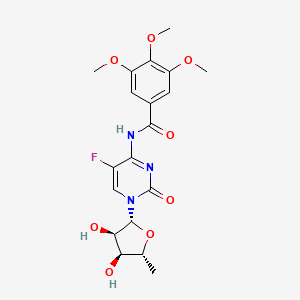

Galocitabine

Description

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27)/t8-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYPSLDUBVTDIS-FUOMVGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154189 | |

| Record name | Galocitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124012-42-6 | |

| Record name | Galocitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124012-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galocitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124012426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galocitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALOCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9788XI79O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gemcitabine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query for "Galocitabine" yielded no specific results related to a mechanism of action in cancer cells. The information presented here pertains to Gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) , a structurally similar and widely studied chemotherapeutic agent, which is presumed to be the intended subject of the query.

Executive Summary

Gemcitabine is a nucleoside analog of deoxycytidine that exhibits potent antitumor activity against a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] It functions as a prodrug that, upon cellular uptake and intracellular phosphorylation, disrupts DNA synthesis and induces apoptosis.[3] Its unique mechanism involves a dual action on DNA replication and a "self-potentiating" process that enhances its own efficacy. This guide provides a detailed examination of the molecular pharmacology of Gemcitabine, including its cellular transport, metabolic activation, cytotoxic mechanisms, and relevant experimental data.

Cellular Pharmacology and Metabolism

The journey of Gemcitabine from administration to cytotoxic action involves several critical steps: cellular uptake, enzymatic activation, and eventual inactivation.

Cellular Uptake

As a hydrophilic molecule, Gemcitabine cannot passively diffuse across the cell membrane. Its entry into cancer cells is mediated by a panel of specialized membrane nucleoside transporters.[4] Both sodium-independent (equilibrative nucleoside transporters, hENTs) and sodium-dependent (concentrative nucleoside transporter, hCNTs) mechanisms are responsible for its transport into the cytoplasm.[1][5][6] The expression levels of these transporters, particularly hENT1, can significantly influence a cell's sensitivity to Gemcitabine.

Metabolic Activation Pathway

Once inside the cell, Gemcitabine (dFdC) must be converted into its active phosphorylated metabolites. This is a sequential process catalyzed by intracellular kinases:

-

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting Gemcitabine to gemcitabine monophosphate (dFdCMP).[1][5][6][7][8]

-

Diphosphorylation: UMP-CMP kinase subsequently phosphorylates dFdCMP to form gemcitabine diphosphate (dFdCDP).[1][5]

-

Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the primary active metabolite, gemcitabine triphosphate (dFdCTP).[1][5]

Inactivation

The primary route of Gemcitabine inactivation is deamination by the enzyme cytidine deaminase (CDA), which converts it into the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU).[4][5][8][9] This can occur both intracellularly and extracellularly.

Caption: Metabolic activation and mechanism of action of Gemcitabine.

Core Mechanism of Cytotoxicity

Gemcitabine's anticancer effects are primarily driven by the actions of its two active metabolites, dFdCDP and dFdCTP, which collectively halt DNA synthesis and induce programmed cell death.

Inhibition of Ribonucleotide Reductase (Self-Potentiation)

The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7][9][10][11][12] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, most importantly deoxycytidine triphosphate (dCTP).[7][9][12]

This creates a "self-potentiating" feedback loop: the reduction in endogenous dCTP levels decreases competition for the triphosphate metabolite, dFdCTP, thereby increasing its incorporation into DNA.[3][5][7]

DNA Incorporation and Masked Chain Termination

The triphosphate metabolite, dFdCTP, structurally mimics dCTP and competes with it for incorporation into the elongating strand of DNA by DNA polymerases.[8][9][10][11][13] The incorporation of dFdCTP is the primary cause of cytotoxicity.[3]

A unique feature of Gemcitabine is its mechanism of "masked chain termination" . After dFdCTP is incorporated into the DNA strand, DNA polymerase is able to add one additional deoxynucleotide before synthesis is arrested.[3][7][10] This subsequent nucleotide effectively "masks" the incorporated Gemcitabine analog, making it difficult for the cell's proofreading exonuclease enzymes to recognize and excise the foreign nucleotide.[3][7] This results in an irreparable error that leads to the inhibition of DNA synthesis and ultimately triggers apoptosis.[5][10]

Quantitative Data Summary

The efficacy of Gemcitabine has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: Preclinical Efficacy and Kinetic Data

| Parameter | Value | Cell Line / System | Source |

| IC50 (DNA Synthesis) | 10 µM | MCF7 Breast Cancer Cells | [14] |

| IC50 (In Vitro Replication) | 3 µM (dFdCTP) | SV40 DNA Replication Assay | [14] |

| Incorporation Efficiency | 432-fold lower than dCTP | Human DNA Polymerase γ | [13] |

Table 2: Clinical Trial Outcomes (Pancreatic Cancer)

| Trial / Comparison | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Source |

| Phase III vs 5-FU | Gemcitabine | 5.65 months | - | [15] |

| 5-Fluorouracil | 4.41 months | - | [15] | |

| GAMMA Trial | Gemcitabine + Placebo | 7.2 months | 3.7 months | [16] |

| Neoadjuvant (CSGO-HBP-015) | Gemcitabine + nab-paclitaxel | - | 14.0 months | [17] |

| Gemcitabine + S-1 | - | 9.0 months | [17] | |

| Phase 1b (PEGPH20 Combo) | Gemcitabine + PEGPH20 | - | - | [18] |

| Overall Response Rate | 42% | [18] | ||

| Response in High-HA Patients | 64% | [18] |

Key Experimental Protocols

The elucidation of Gemcitabine's mechanism of action relies on a variety of established laboratory techniques.

Cell Viability and Cytotoxicity Assays

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cancer cells (e.g., A549 lung cancer cells) are seeded in 96-well plates and incubated with varying concentrations of Gemcitabine for a specified period (e.g., 72 hours).[6] The MTT reagent is then added, which is converted by viable cells into a purple formazan product. The absorbance of the dissolved formazan is measured, which is proportional to the number of living cells.[6]

-

Application: To determine the IC50 (the concentration of drug required to inhibit cell growth by 50%) and assess the overall cytotoxic efficacy of the drug.

Cellular Uptake Analysis

-

Methodology: To visualize and quantify drug uptake, Gemcitabine can be conjugated to a fluorescent molecule (e.g., FITC). Cells (e.g., A549) are incubated with the fluorescent conjugate.[6][19] Cellular uptake is then visualized using fluorescence microscopy and quantified by flow cytometry, which measures the fluorescence intensity of individual cells.[6][19]

-

Application: To study the role of transporters in drug accumulation and to evaluate novel delivery strategies (e.g., cell-penetrating peptides).

In Vitro DNA Replication Assays

-

Methodology: A cell-free system, such as one using the SV40 origin of replication and a purified DNA synthesome (a multi-protein replication complex) from cancer cells (e.g., MCF7), is employed.[14] The assay mixture contains the necessary components for DNA synthesis, including radiolabeled nucleotides. The reaction is initiated in the presence of varying concentrations of dFdCTP. The resulting DNA products are separated by agarose gel electrophoresis and visualized by autoradiography.[14]

-

Application: To directly assess the inhibitory effect of Gemcitabine's active metabolite on the DNA replication machinery, independent of cellular uptake and metabolism.

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

Gemcitabine's efficacy as an anticancer agent is rooted in its multifaceted mechanism of action. As a deoxycytidine analog, it exploits cellular nucleoside transport and metabolic pathways to generate active metabolites. These metabolites then execute a dual-pronged attack: depleting the necessary building blocks for DNA synthesis through RNR inhibition while simultaneously incorporating into DNA, causing irreparable damage via a unique masked chain termination mechanism. This intricate process ultimately leads to cell cycle arrest and apoptosis. A thorough understanding of this mechanism is critical for optimizing its clinical use, overcoming resistance, and designing rational combination therapies.

References

- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. massivebio.com [massivebio.com]

- 3. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. A phase 3 randomized, double-blind, placebo-controlled trial of ganitumab or placebo in combination with gemcitabine as first-line therapy for metastatic adenocarcinoma of the pancreas: the GAMMA trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Results of a Randomized Clinical Study of Gemcitabine Plus Nab-Paclitaxel Versus Gemcitabine Plus S-1 as Neoadjuvant Chemotherapy for Resectable and Borderline Resectable Pancreatic Ductal Adenocarcinoma (RCT, CSGO-HBP-015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halozyme Therapeutics, Inc.'s Phase 1b Clinical Trial of PEGPH20 With Gemcitabine Indicates Positive Activity Against Pancreatic Cancer - BioSpace [biospace.com]

- 19. researchgate.net [researchgate.net]

The Early Discovery and Development of Galocitabine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galocitabine (Ro 09-1390) is a fluoropyrimidine carbamate that was developed as an oral prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. The rationale behind the development of this compound was to improve upon the therapeutic index of existing fluoropyrimidines by reducing their gastrointestinal toxicity. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its mechanism of action, synthesis, and available preclinical data.

Mechanism of Action

This compound is designed to be metabolically converted to the active anticancer agent 5-fluorouracil (5-FU). As a prodrug, this compound is sequentially metabolized to 5'-deoxy-5-fluorocytidine (5'-DFCR), then to 5'-deoxy-5-fluorouridine (5'-DFUR), and finally to 5-FU. The cytotoxic activity of 5-FU is achieved through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By forming a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) blocks the synthesis of dTMP, leading to a "thymineless death" of rapidly dividing cancer cells.

Figure 1: Metabolic activation pathway of this compound to its active metabolite, which inhibits thymidylate synthase.

Synthesis of this compound

This compound is chemically known as N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine. While specific, detailed industrial synthesis protocols for this compound are not widely published, the general synthesis of N4-acyl-5'-deoxy-5-fluorocytidine compounds provides a likely pathway. This typically involves the acylation of the N4 amino group of a protected 5'-deoxy-5-fluorocytidine derivative. A plausible synthesis route starts from 2',3'-diacetate-5'-deoxy-5-fluorocytosine.

The synthesis of N4-acyl-5'-deoxy-5-fluorocytidine compounds can be a multi-step process that may involve:

-

Protection of the hydroxyl groups of the sugar moiety.

-

Introduction of the 5-fluorocytosine base.

-

Acylation of the N4 position of the cytosine ring.

-

Deprotection of the sugar hydroxyl groups.

Figure 2: A generalized workflow for the synthesis of this compound.

Preclinical Development

Preclinical studies on this compound focused on its potential to offer a better safety profile compared to its parent compound, 5'-DFUR.

In Vivo Efficacy and Toxicity

A key preclinical study utilized a Lewis lung carcinoma mouse model to compare the antitumor activity and intestinal toxicity of orally administered this compound and 5'-DFUR. The rationale was that the N4-trimethoxybenzoyl group would prevent the premature conversion of the prodrug to 5-FU in the gastrointestinal tract, thereby reducing local toxicity.

Experimental Design:

-

Animal Model: Mice bearing Lewis lung carcinoma.

-

Treatment Groups:

-

Control (vehicle)

-

5'-DFUR (oral administration)

-

This compound (Ro 09-1390) (oral administration)

-

-

Endpoints:

-

Tumor growth inhibition

-

Concentrations of 5-FU in tumor tissue and intestinal tract

-

Assessment of intestinal mucosal damage and diarrhea

-

Survival time

-

The study found that while both this compound and 5'-DFUR produced similar concentrations of 5-FU in tumor tissues, this compound administration led to significantly lower levels of 5-FU in the intestinal tract. This resulted in reduced intestinal mucosal damage and diarrhea in the this compound-treated group. Consequently, mice could tolerate higher and more prolonged daily doses of this compound, leading to longer survival times.

Table 1: Summary of Preclinical Findings (Qualitative)

| Parameter | 5'-DFUR | This compound (Ro 09-1390) |

| Antitumor Activity | Effective | Similarly Effective |

| 5-FU in Tumor | Substantial | Similar to 5'-DFUR |

| 5-FU in Intestine | Substantial | Significantly Lower |

| Intestinal Toxicity | High (diarrhea, mucosal damage) | Low |

| Maximum Tolerated Dose | Lower | Higher |

| Survival Benefit | Significant | More Significant |

Note: Specific quantitative data from these preclinical studies, such as IC50 values from in vitro cytotoxicity assays and detailed pharmacokinetic parameters (Cmax, Tmax, AUC), are not publicly available.

Clinical Development

This compound progressed to Phase III clinical trials in Japan for the treatment of cancer. However, the development of the drug was ultimately discontinued. The specific reasons for the discontinuation and the detailed results from these Phase III trials have not been widely published in publicly accessible literature.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

While specific IC50 values for this compound are not available, a general protocol for assessing the in vitro cytotoxicity of a 5-FU prodrug would typically involve the following steps:

-

Cell Culture: A panel of human cancer cell lines would be cultured in appropriate media and conditions.

-

Drug Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with the various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Lewis Lung Carcinoma Model (General Protocol)

-

Cell Preparation: Lewis lung carcinoma (LLC) cells are cultured and harvested.

-

Tumor Implantation: A specific number of LLC cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Randomization and Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. Oral administration of this compound, 5'-DFUR, or vehicle is initiated according to the study design (e.g., daily for a specified number of days).

-

Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors and intestinal tissues can be harvested for analysis of 5-FU concentrations.

HPLC Analysis of 5-FU and Metabolites (General Protocol)

-

Sample Preparation: Plasma or tissue homogenates are subjected to a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

-

Extraction: The supernatant is then subjected to liquid-liquid or solid-phase extraction to isolate 5-FU and its metabolites.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the different compounds.

-

Detection: The eluted compounds are detected using a UV detector at a specific wavelength (e.g., 260 nm).

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard curve.

An In-Depth Technical Guide to the Solubility and Stability Testing of Galocitabine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to the methodologies for determining the solubility and stability of the nucleoside analog galocitabine. Due to the limited publicly available data for this compound, this guide leverages established principles for pharmaceutical analysis and data from the closely related compound, gemcitabine, to illustrate best practices and potential outcomes. All experimental protocols should be adapted and validated for the specific compound and formulation.

Introduction to this compound

This compound is a nucleoside analog with potential as an anticancer and antiviral agent. As a prodrug, it is expected to be converted to its active metabolites within the target cells, where it can interfere with nucleic acid synthesis. The development of a successful pharmaceutical product hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide outlines the core experimental protocols and data presentation standards for the comprehensive assessment of this compound.

Solubility Testing

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Solubility studies are essential to identify suitable solvent systems for formulation development and to understand the dissolution characteristics of the drug.

Equilibrium Solubility Determination

Equilibrium solubility is determined by adding an excess of the solid drug to a given solvent and allowing the system to reach equilibrium. The concentration of the dissolved drug is then measured.

Experimental Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, and various buffer systems).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.

Data Presentation: this compound Solubility

The following table illustrates how solubility data for this compound should be presented. Note: The data presented here is illustrative and based on typical values for nucleoside analogs like gemcitabine.

| Solvent System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | ~15-20 |

| 0.1 N HCl | 1.2 | 37 | > 30 |

| Phosphate Buffer | 5.0 | 37 | ~16 |

| Phosphate Buffer (PBS) | 7.4 | 37 | ~15 |

| 0.1 N NaOH | 13.0 | 37 | ~15-16 |

| Ethanol | N/A | 25 | < 1 |

| Methanol | N/A | 25 | Slightly Soluble |

| Acetonitrile | N/A | 25 | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 5 |

Data based on general characteristics of nucleoside analogs and publicly available information on gemcitabine.[1][2]

Stability Testing

Stability testing is crucial to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies establish a re-test period for the drug substance or a shelf life for the drug product.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[3][4][5] This information is vital for developing stability-indicating analytical methods.

Experimental Protocol:

Forced degradation studies should be performed on a solution of this compound (e.g., 1 mg/mL).[6]

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room or elevated temperature.

-

Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.[7]

-

Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 70°C).[8]

-

Photolytic Degradation: Expose the drug solution to light according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[4]

Samples should be analyzed at various time points to determine the extent of degradation.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Illustrative HPLC Method Parameters (based on gemcitabine analysis): [9][11]

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 270-280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Data Presentation: Forced Degradation of this compound

The results of forced degradation studies should be summarized in a table. Note: The data below is hypothetical and for illustrative purposes.

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | Number of Degradants | Major Degradant Peak (RT, min) |

| 0.1 N HCl | 24 h | 80 | 85.2 | 2 | 4.5 |

| 0.1 N NaOH | 8 h | 60 | 78.5 | 3 | 3.8, 5.2 |

| 10% H₂O₂ | 24 h | 25 | 90.1 | 1 | 6.1 |

| Thermal (Dry Heat) | 48 h | 70 | 95.8 | 1 | 7.3 |

| Photolytic | 7 days | 25 | 98.2 | 0 | - |

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guidelines (e.g., Q1A(R2)) to establish the shelf life.[4]

Experimental Protocol:

-

Batch Selection: Use at least three primary batches of the drug substance or product.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Parameters to be Tested: Appearance, assay, degradation products, and other relevant physicochemical properties.

Data Presentation: Long-Term Stability of this compound

The data should be presented in a tabular format for each batch and storage condition. Note: The data below is hypothetical and for illustrative purposes.

Batch No.: XXXXXX, Storage Condition: 25°C/60% RH

| Time Point (Months) | Appearance | Assay (%) | Total Degradants (%) |

| 0 | White to off-white powder | 100.1 | < 0.1 |

| 3 | Conforms | 99.8 | 0.15 |

| 6 | Conforms | 99.5 | 0.21 |

| 12 | Conforms | 99.2 | 0.35 |

| 24 | Conforms | 98.5 | 0.52 |

Visualizations

Signaling and Metabolic Pathways

As a nucleoside analog prodrug, this compound is expected to undergo intracellular phosphorylation to its active forms, which then interfere with DNA and RNA synthesis. The metabolic pathway of the related compound, gemcitabine, provides a model for this process.[12][13][14][15]

Caption: Proposed metabolic activation pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a pharmaceutical product. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for this critical aspect of drug development. While leveraging knowledge from related compounds like gemcitabine is a valuable starting point, it is imperative that these methodologies are specifically adapted and validated for this compound to ensure the generation of accurate and reliable data for regulatory submissions and formulation design.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. JP2012017308A - Gemcitabine aqueous solution formulation - Google Patents [patents.google.com]

- 3. acdlabs.com [acdlabs.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scispace.com [scispace.com]

- 12. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Odyssey of Galocitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of Galocitabine (Gemcitabine), a crucial nucleoside analog in cancer therapy. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, presents key quantitative data in a structured format, outlines experimental protocols for its study, and visualizes its complex biological journey.

Introduction to this compound Metabolism

This compound, a prodrug, requires intracellular activation to exert its cytotoxic effects. Its metabolic pathway is a critical determinant of its efficacy and toxicity, involving a delicate balance between anabolic activation and catabolic inactivation pathways. Understanding these processes is paramount for optimizing its therapeutic use and developing novel drug delivery strategies.

The Metabolic Pathway of this compound

The metabolic journey of this compound can be broadly categorized into cellular uptake, activation, inactivation, and elimination.

Cellular Uptake: Being a hydrophilic molecule, this compound cannot passively diffuse across cell membranes. Its entry into cells is primarily mediated by human nucleoside transporters (hNTs), including equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs).

Activation (Anabolic Pathway): Once inside the cell, this compound is sequentially phosphorylated by intracellular kinases to its active metabolites. This process is initiated by deoxycytidine kinase (dCK), which converts this compound to its monophosphate form, gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation cascade. Subsequently, other kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, further phosphorylate dFdCMP to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), respectively.[1][2] These phosphorylated metabolites are the active cytotoxic agents.

Inactivation (Catabolic Pathway): The primary route of this compound inactivation is through deamination by the enzyme cytidine deaminase (CDA), which is ubiquitously expressed in various tissues, including the liver, blood, and kidneys.[2][3] CDA converts this compound to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1][3] This rapid inactivation in the plasma contributes to the short half-life of the parent drug.[4]

Mechanism of Action: The active metabolite, dFdCTP, competitively inhibits DNA polymerase, leading to its incorporation into the growing DNA strand. This results in "masked chain termination," where after the incorporation of one more nucleotide, DNA synthesis is halted, ultimately inducing apoptosis.[5][6] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication.[3]

Quantitative Pharmacokinetic and Enzyme Kinetic Data

The following tables summarize key quantitative data related to the pharmacokinetics and enzyme kinetics of this compound and its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and dFdU in Humans

| Parameter | This compound | dFdU | Reference(s) |

| Plasma Half-life (t½) | 5 - 20 minutes (short infusion) | 2 - 24 hours | [3][4] |

| Clearance (CL) | 2.7 L/min (population mean) | 0.04 L/min (population mean) | [7] |

| Volume of Distribution (Vc) | 15 L (population mean) | 46 L (population mean) | [7] |

| Peak Plasma Concentration (Cmax) at 1000 mg/m² | ~32 µM | - | [3] |

| Peak Plasma Concentration (Cmax) at 1250 mg/m² | ~53-70 µM | - | [3] |

| Excretion | <10% in urine as parent drug | ~89% of recovered dose in urine | [2] |

Table 2: Enzyme Kinetic Parameters for this compound Metabolism

| Enzyme | Substrate | Km (µM) | Reference(s) |

| Deoxycytidine Kinase (dCK) | This compound | 4.6 | [2][8] |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | [2][8] |

| Cytidine Deaminase (CDA) | This compound | 95.7 | [8] |

| Cytidine Deaminase (CDA) | Cytidine | 46.3 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic pathway of this compound.

Quantification of this compound and its Metabolites in Biological Samples using LC-MS/MS

This protocol describes a common method for the simultaneous quantification of this compound (dFdC), its inactive metabolite (dFdU), and its active triphosphate metabolite (dFdCTP) in biological matrices such as plasma and tissue homogenates.[9][10]

4.1.1. Sample Preparation (Tissue)

-

Weigh approximately 10-20 mg of frozen tissue.

-

Homogenize the tissue in a suitable ice-cold extraction buffer (e.g., methanol/water).

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to precipitate proteins.

-

Collect the supernatant containing the analytes.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4.1.2. Sample Preparation (Plasma)

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A porous graphitic carbon column or a polar C18 column is often used for separation.[6][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the analytes in the samples.

-

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.[4][11]

4.2.1. Cell Culture and Seeding

-

Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells per well).

-

Incubate the plates overnight to allow for cell attachment.

4.2.2. Drug Treatment

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include control wells with medium only.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

4.2.3. Cell Viability Assessment (MTT Assay)

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizing the Metabolic Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

Caption: Metabolic pathway of this compound (dFdC).

Caption: Experimental workflows for studying this compound metabolism.

References

- 1. ClinPGx [clinpgx.org]

- 2. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]

Galocitabine: Unraveling the Elusive Target and Mechanism of a Discontinued Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galocitabine, a nucleoside analogue once under development as a potential anticancer therapeutic, presents a challenging case study in drug target identification and validation. Publicly available data on this compound is sparse, with its development having been discontinued. While it is cataloged as a Thymidylate Synthase (TYMS) inhibitor, a comprehensive body of evidence, including detailed preclinical and clinical data, is not readily accessible in the public domain. This technical guide aims to consolidate the available information on this compound's putative target and mechanism of action, drawing necessary but cautious parallels with the well-characterized related compound, gemcitabine, to provide a conceptual framework for its intended therapeutic strategy. The significant gaps in the data for this compound itself, however, preclude a detailed exposition of its target validation and experimental protocols.

Putative Target Identification: Thymidylate Synthase

This compound is classified as an inhibitor of Thymidylate Synthase (TYMS)[1]. TYMS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TYMS, the pool of available dTMP is depleted, leading to an imbalance in deoxynucleotide triphosphates (dNTPs) and subsequent disruption of DNA replication and repair. This disruption preferentially affects rapidly proliferating cells, such as cancer cells, ultimately inducing cell cycle arrest and apoptosis.

The Thymidylate Synthase Pathway

The proposed mechanism of action for a TYMS inhibitor like this compound would involve its intracellular conversion to an active metabolite that interferes with the dTMP synthesis pathway.

Caption: Proposed inhibitory action of this compound on the Thymidylate Synthase pathway.

Mechanistic Parallels with Gemcitabine: A Necessary Caveat

Given the limited specific data for this compound, examining the mechanism of the structurally related and extensively studied drug, gemcitabine, can offer insights into the potential pathways this compound might have been designed to exploit. It is crucial to emphasize that this is a conceptual parallel and not a direct substitution of data.

Gemcitabine, a deoxycytidine analogue, undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) inhibits RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This action depletes the intracellular pool of deoxyribonucleotides required for DNA synthesis.

-

Inhibition of DNA Synthesis: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerases. The incorporation of dFdCTP leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, ultimately halting DNA replication.

Gemcitabine's Dual Mechanism of Action

The following diagram illustrates the established mechanism of action for gemcitabine, which provides a potential, though unconfirmed, framework for understanding the intended actions of a nucleoside analogue like this compound.

Caption: The dual mechanism of action of Gemcitabine, a related nucleoside analogue.

Data Presentation: A Void in Quantitative Analysis

A thorough search of publicly accessible scientific literature and drug development databases did not yield specific quantitative data for this compound that would allow for a structured comparison. To fulfill the core requirement of data presentation in tables, the following templates are provided to illustrate the types of data that would be essential for a comprehensive technical guide. It must be stressed that the values in these tables are placeholders and do not represent actual experimental data for this compound.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Pancreatic Cancer | Panc-1 | Data N/A |

| Non-Small Cell Lung | A549 | Data N/A |

| Breast Cancer | MCF-7 | Data N/A |

| Colon Cancer | HCT116 | Data N/A |

Table 2: Hypothetical Enzymatic Inhibition by Active this compound Metabolite

| Enzyme Target | Assay Type | Ki (nM) |

| Thymidylate Synthase | e.g., Spectrophotometric | Data N/A |

Experimental Protocols: A Methodological Gap

Detailed experimental protocols for the target identification and validation of this compound are not available in the public domain. However, standard methodologies would likely have been employed. Below are generalized outlines of key experiments that would be fundamental to this process.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound or its active metabolites to TYMS within intact cells.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Generalized Protocol:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration.

-

Harvest cells, lyse, and subject the lysates to a temperature gradient.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction for the presence of TYMS using Western blotting or mass spectrometry.

-

Plot the amount of soluble TYMS as a function of temperature to determine the melting curve and assess any thermal shift induced by this compound.

In Vitro Cytotoxicity Assay: MTT or CellTiter-Glo® Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Generalized Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate for a period of 48-72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent to the wells.

-

Incubate to allow for the formation of formazan crystals (MTT) or generation of a luminescent signal.

-

Solubilize the formazan crystals and measure the absorbance, or measure the luminescence.

-

Calculate cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Target Validation

The logical flow for validating a drug target is a multi-step process, from initial hypothesis to in vivo confirmation.

Caption: A generalized workflow for the validation of a drug target.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Galocitabine Treatment in Cell Culture

Introduction

Galocitabine is a nucleoside analogue and a promising chemotherapeutic agent. As a prodrug, it requires intracellular phosphorylation to become active. Its mechanism of action, similar to the well-studied cytidine analogue Gemcitabine, involves the disruption of DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in a cell culture setting, including methods for assessing cytotoxicity, apoptosis, and cell cycle distribution. The protocols are based on established methodologies for the related compound Gemcitabine and should be optimized for the specific cell line and experimental conditions used.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism following its transport into the cell and subsequent phosphorylation into its active diphosphate and triphosphate forms.[2][3] The triphosphate form is incorporated into the DNA strand during replication, leading to "masked chain termination" where, after the incorporation of one more deoxynucleotide, DNA polymerases cannot proceed.[2][4] This action, primarily occurring during the S-phase of the cell cycle, results in DNA damage and replication stress.[5][6] The diphosphate form inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[1][2] This depletion of the deoxynucleotide pool potentiates the incorporation of the triphosphate form into DNA.[1] The resulting DNA damage and replication fork stalling activate DNA damage response pathways, including the ATM/ATR and Chk1/Chk2 signaling cascades, which can trigger cell cycle arrest and apoptosis.[7][8]

Key Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Metabolites [label="Active Metabolites\n(diphosphate & triphosphate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RR [label="Ribonucleotide\nReductase", fillcolor="#FBBC05", fontcolor="#202124"]; dNTPs [label="dNTP Pool", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Polymerase [label="DNA Polymerase", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage &\nReplication Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM / ATR\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chk1_Chk2 [label="Chk1 / Chk2\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(S-Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Active_Metabolites [label="Intracellular\nPhosphorylation", style=dashed, color="#5F6368", fontcolor="#202124"]; Active_Metabolites -> RR [label="Inhibition", color="#EA4335"]; RR -> dNTPs [label="Production", style=dashed, color="#5F6368", fontcolor="#202124"]; Active_Metabolites -> DNA_Polymerase [label="Incorporation\ninto DNA", color="#EA4335"]; dNTPs -> DNA_Synthesis [style=dashed, color="#5F6368", fontcolor="#202124"]; DNA_Polymerase -> DNA_Synthesis [style=dashed, color="#5F6368", fontcolor="#202124"]; DNA_Synthesis -> DNA_Damage; DNA_Damage -> ATM_ATR; ATM_ATR -> Chk1_Chk2; Chk1_Chk2 -> Cell_Cycle_Arrest; Chk1_Chk2 -> Apoptosis; Cell_Cycle_Arrest -> Apoptosis [style=dashed, color="#5F6368", fontcolor="#202124"]; } caption: "this compound's Mechanism of Action and Signaling Pathway."

Experimental Protocols

Cell Culture and Seeding

A detailed protocol for the initial steps of cell culture and seeding for subsequent experiments.

-

Cell Line Selection: Choose a cell line appropriate for the research question. Many cancer cell lines, such as pancreatic (e.g., MIA-PaCa-2, AsPC-1), lung (e.g., H2009), and leukemia (e.g., CEM), have been used to study Gemcitabine.[4][9][10]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Seeding Density: The optimal seeding density will vary by cell line and the specific assay. For a 96-well plate cytotoxicity assay, a starting density of 1 x 10^4 cells per well is a common starting point.[12] For larger formats like 6-well plates used for cell cycle analysis, higher cell numbers will be required.

This compound Preparation and Treatment

This section outlines the preparation and application of this compound to the cultured cells.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Aliquot and store at -20°C.[11]

-

Working Concentrations: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.001 µM to 10 µM) to determine the optimal dose for the desired effect.[12]

-

Treatment Duration: The incubation time with this compound can vary. A 6-hour pulse treatment is often used to mimic clinical administration, followed by a wash and incubation in a drug-free medium.[5] Continuous exposure for 24 to 72 hours is also common.[12][13]

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture & Seeding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Galocitabine_Treatment [label="this compound Treatment\n(Varying Concentrations & Durations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Perform Assays", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTS/MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(e.g., TUNEL, Flow Cytometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(e.g., Flow Cytometry with PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Culture; Cell_Culture -> Galocitabine_Treatment; Galocitabine_Treatment -> Incubation; Incubation -> Assays; Assays -> Cytotoxicity; Assays -> Apoptosis; Assays -> Cell_Cycle; Cytotoxicity -> Data_Analysis; Apoptosis -> Data_Analysis; Cell_Cycle -> Data_Analysis; Data_Analysis -> End; } caption: "General Experimental Workflow for this compound Treatment."

Cytotoxicity Assay (MTS/MTT)

This protocol is for determining the concentration of this compound that inhibits cell growth.

-

Procedure: After the desired treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.[12]

-

Incubation: Incubate the plate for a specified time (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

| Cell Line | Drug | IC50 Value | Reference |

| Pancreatic Cancer Lines | Gemcitabine | Varies with Bcl-2 content | [9] |

| Lymphoblastoid Lines | Gemcitabine | Varies with gene expression | [14] |

Apoptosis Assay

These methods are used to quantify the extent of programmed cell death induced by this compound.

-

TUNEL Assay: The TdT-mediated dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[10][15] Cells can be analyzed by fluorescence microscopy or flow cytometry. An increase in the percentage of TUNEL-positive cells indicates an increase in apoptosis.[15]

-

Flow Cytometry for SubG1 Population: Apoptotic cells have fragmented DNA, which leads to a lower DNA content than cells in the G1 phase.[16] By staining with a DNA-binding dye like propidium iodide (PI) and analyzing with a flow cytometer, the percentage of cells in the subG1 population can be quantified as a measure of apoptosis.[10][17]

| Assay | Parameter Measured | Typical Result with Gemcitabine | Reference |

| TUNEL | DNA Fragmentation | Increased TUNEL-positive cells | [10][15] |

| Flow Cytometry | SubG1 Cell Population | Increase in the subG1 fraction | [10][17] |

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression.

-

Cell Preparation: Harvest and fix the cells in cold ethanol.

-

Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide (PI).[18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.[16][18]

-

Data Analysis: The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.[16] Gemcitabine treatment is expected to cause an accumulation of cells in the S phase.[5][6][19]

| Cell Phase | Control Cells (Typical %) | Gemcitabine-Treated Cells (Typical %) | Reference |

| G1 | 65.1% | 28.6% | [17] |

| S | Varies | Increased percentage | [5][19] |

| G2/M | Varies | May increase | [10] |

| SubG1 | 14.1% | 42.6% | [17] |

Logical Relationship Diagram

// Nodes Input [label="Input:\nthis compound Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Uptake [label="Cellular Uptake & Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Incorp [label="Incorporation into DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; RR_Inhib [label="Ribonucleotide Reductase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Arrest [label="S-Phase Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Induction [label="Apoptosis Induction", fillcolor="#F1F3F4", fontcolor="#202124"]; Output [label="Output:\nInhibition of Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Input -> Cellular_Uptake; Cellular_Uptake -> Mechanism; Mechanism -> DNA_Incorp; Mechanism -> RR_Inhib; DNA_Incorp -> Cellular_Response; RR_Inhib -> Cellular_Response; Cellular_Response -> S_Phase_Arrest; Cellular_Response -> Apoptosis_Induction; S_Phase_Arrest -> Output; Apoptosis_Induction -> Output; } caption: "Logical flow of this compound's effect on cells."

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 4. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Gemcitabine-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short versus continuous gemcitabine treatment of non-small cell lung cancer in an in vitro cell culture bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Pharmacodynamic characterization of gemcitabine cytotoxicity in an in vitro cell culture bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols for Galocitabine in In Vivo Animal Studies

A critical lack of publicly available data prevents the creation of detailed application notes and protocols for the in vivo use of galocitabine in animal studies. Extensive searches for preclinical data, including dosage, administration routes, efficacy, and toxicity of this compound in animal cancer models, did not yield sufficient information to provide researchers, scientists, and drug development professionals with reliable and detailed guidance.

The vast majority of search results referred to gemcitabine, a structurally related but distinct chemotherapeutic agent. While the experimental design for gemcitabine in animal models could offer a general framework, the significant differences in the chemical structure between the two compounds mean that dosage, efficacy, and toxicity profiles are not interchangeable. Extrapolating data from gemcitabine to this compound would be scientifically unsound and potentially lead to inaccurate and unsafe experimental practices.

One document from the U.S. Food and Drug Administration (FDA) provided some toxicological data for a compound with an internal designation that could potentially be related to this compound. However, this document did not explicitly identify the compound as this compound and the studies described were not in the context of cancer research, making the dosage information irrelevant for the intended audience of these application notes.

Therefore, until specific preclinical data for this compound becomes publicly accessible, it is not possible to provide the following critical components of the requested application notes and protocols:

-

Quantitative Data Tables: No data is available to summarize dosages, treatment schedules, and outcomes in various animal models.

-

Detailed Experimental Protocols: The absence of published studies means that methodologies for preparation, administration, and monitoring of this compound in animals cannot be described.

-

Signaling Pathway and Workflow Diagrams: Without information on the specific molecular targets and mechanism of action of this compound in cancer models, any depiction of signaling pathways or experimental workflows would be purely speculative.

Researchers interested in conducting in vivo studies with this compound are strongly advised to perform their own dose-finding and toxicity studies to establish a safe and effective therapeutic window in their chosen animal model and cancer type. Collaboration with the developing or manufacturing entity of this compound may be necessary to obtain the required preclinical data.

Application Note: Development of Galocitabine-Resistant Cell Line Models for Oncological Research

Introduction

Galocitabine (2'-deoxy-2'-fluoro-4'-azidocytidine, FdAzC) is a nucleoside analog with demonstrated activity against various hematological malignancies. However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can lead to treatment failure. The generation of in vitro this compound-resistant cancer cell line models is a critical step in understanding the molecular mechanisms that drive resistance.[1] These models are invaluable tools for identifying biomarkers of resistance, discovering novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new combination therapies.[1]

Principle of Method

The development of a this compound-resistant cell line is typically achieved by exposing a parental, drug-sensitive cancer cell line to gradually increasing concentrations of the drug over an extended period.[1][2] This process selects for cells that have acquired or possess intrinsic mechanisms of resistance, allowing them to survive and proliferate under drug pressure.[1] The resulting resistant cell population is then clonally isolated and characterized by comparing its drug sensitivity (IC50 value), proliferation rate, and molecular profiles to the original parental cell line.[1][3] The entire process can take several months to complete.

Experimental Workflow for Developing this compound-Resistant Cell Lines

The overall process involves determining the baseline sensitivity of the parental cell line, followed by a dose-escalation culture protocol to select for resistant cells, and finally, comprehensive characterization of the established resistant line.

Protocols

Phase 1: Baseline Characterization of Parental Cell Line

Protocol 1.1: Determination of this compound IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50%.[4]

-

Cell Seeding: Seed the parental cancer cells (e.g., HL-60, MV4-11) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]

-

Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range might be 0.01 nM to 10 µM.

-

Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the various this compound concentrations (and a drug-free control) to the wells in triplicate.[5]

-

Incubation: Incubate the plate for a period that allows for several cell doublings, typically 48-72 hours.[6][7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

-

IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[7][8]

Phase 2: Development of the Resistant Cell Line

Protocol 2.1: Continuous Dose-Escalation Method

This is the most common method for generating resistant cell lines.[2]

-

Initial Exposure: Begin by culturing the parental cells in their standard medium supplemented with a starting concentration of this compound, typically equal to the IC20 to IC50 value determined in Protocol 1.1.[9]

-

Monitoring: Initially, significant cell death is expected. Monitor the culture daily. Replace the medium with fresh, drug-containing medium every 3-4 days.[9][10]

-

Recovery and Expansion: Wait for the surviving cells to recover and resume proliferation, reaching approximately 70-80% confluency. This may take several weeks.[3][9]

-

Dose Escalation: Once the cells are stably growing at the current drug concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.[1]

-

Repeat: Repeat steps 2-4, gradually increasing the drug concentration over several months. A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of resistance.[1]

-

Cryopreservation: At each successful concentration step, it is critical to cryopreserve vials of cells. This provides backups in case a subsequent dose escalation fails.[1][9]

-

Stabilization: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype.

Phase 3: Characterization and Validation of Resistance

Protocol 3.1: Confirmation of Resistance by IC50 Re-evaluation

Repeat Protocol 1.1 on both the parental and the newly developed this compound-resistant cell line (this compound-R). A significant rightward shift in the dose-response curve and a marked increase in the IC50 value for the resistant line confirms the resistant phenotype.

Protocol 3.2: Analysis of Resistance Markers by Western Blot

This protocol examines protein expression changes associated with drug resistance.

-

Protein Extraction: Lyse parental and this compound-R cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Determine protein concentration using a BCA or Bradford assay.[12]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11][12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins potentially involved in nucleoside analog resistance (e.g., hENT1, dCK, RRM1, RRM2) and a loading control (e.g., β-actin, GAPDH).[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.[11][12]

Protocol 3.3: Analysis of Gene Expression by qRT-PCR

This protocol measures changes in mRNA levels of genes associated with resistance.

-

RNA Extraction: Isolate total RNA from parental and this compound-R cells using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14] This creates a stable cDNA library.[14]

-

qPCR Reaction: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for target genes (e.g., SLC29A1 for hENT1, DCK, RRM1, RRM2), and the diluted cDNA template.[14][15]

-

Real-Time PCR: Run the reaction on a real-time PCR instrument. The instrument will monitor fluorescence in real-time as the DNA is amplified.[16]

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene.[16] Calculate the relative gene expression (fold change) in the resistant cells compared to parental cells using the ΔΔCt method, after normalizing to a housekeeping gene (e.g., ACTB, GAPDH).

Data Presentation

Quantitative data should be summarized to compare the parental and resistant cell lines.

Table 1: Comparison of this compound IC50 Values

| Cell Line | This compound IC50 (nM) | Resistance Index (Fold Change) |

|---|---|---|

| Parental (e.g., MV4-11) | 15.2 ± 2.1 | 1.0 |

| this compound-R (MV4-11-R) | 485.5 ± 35.8 | 31.9 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Relative Expression of Key Resistance-Associated Markers

| Marker | Analysis Method | Relative Expression (Resistant vs. Parental) |

|---|---|---|

| hENT1 (SLC29A1) | Western Blot | 0.3-fold decrease |

| dCK | Western Blot | 0.2-fold decrease |

| RRM1 | Western Blot | 4.5-fold increase |

| SLC29A1 mRNA | qRT-PCR | 0.25-fold change |

| DCK mRNA | qRT-PCR | 0.15-fold change |

| RRM1 mRNA | qRT-PCR | 5.2-fold change |

Expression levels are normalized to a loading/housekeeping control and expressed as a fold change relative to the parental cell line.

Signaling Pathways in this compound Resistance

Resistance to this compound, like other cytidine analogs such as gemcitabine and cytarabine, often involves alterations in the drug's metabolic pathway.[17][18] Key mechanisms include reduced drug uptake, impaired metabolic activation, and increased drug inactivation.[17][18][19]

References

- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IC50 determination and cell viability assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. clyte.tech [clyte.tech]

- 15. Quantitative PCR Basics [sigmaaldrich.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for Inducing DNA Damage with Gemcitabine

For Researchers, Scientists, and Drug Development Professionals